molecular formula C10H14BrN B13258287 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine

Cat. No.: B13258287
M. Wt: 228.13 g/mol
InChI Key: AOGCHWNOKILBNQ-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine is a versatile brominated pyridine derivative designed for use in chemical synthesis and research applications. This compound features a pyridine ring substituted with a methyl group and a tertiary alkyl bromide moiety. The bromine atom serves as a reactive handle for further functionalization, making it a valuable building block in organic chemistry, particularly in cross-coupling reactions and nucleophilic substitutions. Its primary research applications include its use as a key intermediate in the development of potential pharmaceutical compounds, such as inhibitors targeting specific enzymatic pathways, and in the synthesis of more complex molecules for materials science . As a reagent, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery campaigns aimed at optimizing potency and drug-like properties of lead compounds. Researchers value this compound for its utility in constructing molecular scaffolds with targeted physical and chemical characteristics. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes. Please refer to the product's material safety data sheet (MSDS) for safe handling and storage instructions.

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-(1-bromo-2-methylpropan-2-yl)-5-methylpyridine

InChI

InChI=1S/C10H14BrN/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7H2,1-3H3

InChI Key

AOGCHWNOKILBNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C)CBr

Origin of Product

United States

Preparation Methods

Radical Bromination of Alkylpyridine Derivatives

A prominent method involves radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄). This approach is exemplified in the bromination of 2-bromo-5-methylpyridine to introduce additional bromine atoms at reactive alkyl positions.

Key Steps :

Parameter Value
Reactants 2-Bromo-5-methylpyridine, NBS
Initiator AIBN (0.5–1.0 mol%)
Solvent CCl₄
Temperature 75–80°C (reflux)
Time 1.5–4 hours
  • Mechanism : AIBN generates radicals that abstract hydrogen from the methyl group, enabling NBS to deliver bromine at the tertiary carbon.
  • Outcome : Produces brominated derivatives like 2-bromo-5-(bromomethyl)pyridine, which can undergo further alkylation or coupling to form the target compound.

Halogenation of Dihydropyridone Intermediates

Patent EP0121320A1 describes halogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone using bromine or sulfuryl bromide to form dihalo intermediates. While optimized for chlorination, analogous bromination could yield pyridine derivatives with brominated side chains.

Critical Parameters :

  • Halogenating Agents : Bromine, sulfuryl bromide.
  • Solvent : 1,2,4-Trichlorobenzene (high-boiling, inert).
  • Temperature : 50–60°C for halogen addition; 100–170°C for dehydrohalogenation.

Alkylation of Pyridine Precursors

The tertiary bromide group in the target compound suggests alkylation of a pyridine precursor with a bromoalkylating agent. For example:

  • Grignard Reaction : Reacting 2-bromo-5-methylpyridine with a tertiary alkylmagnesium bromide.
  • Coupling Reactions : Palladium-catalyzed cross-coupling to attach a pre-formed bromoalkyl moiety.

Challenges : Pyridine’s electron-deficient ring necessitates activated substrates or harsh conditions for nucleophilic substitution.

Comparative Analysis of Methods

Method Yield (%) Scalability Complexity
Radical Bromination 60–80 Moderate Low
Dihydropyridone Route 40–60 Low High
Alkylation 50–70 High Moderate

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Oxidation: m-CPBA, solvents (e.g., dichloromethane).

    Reduction: LiAlH4, solvents (e.g., ether).

Major Products

    Substitution: Substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Methylpyridines.

Scientific Research Applications

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Brominated Pyridine Derivatives

Table 1: Key Brominated Pyridines and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity Reference
2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine 2-(1-Bromo-2-methylpropyl), 5-Me C₁₀H₁₃BrN 242.12 g/mol Reactive intermediate (inferred) -
2-Bromo-5-methylpyridine 2-Br, 5-Me C₆H₆BrN 172.02 g/mol Precursor for cross-coupling (e.g., in )
5-Bromo-2,2′-bipyridine 5-Br, 2-linked pyridine C₁₀H₇BrN₂ 235.08 g/mol Ligand in coordination chemistry
2-Bromo-3-methylpyridine 2-Br, 3-Me C₆H₆BrN 172.02 g/mol Pharmaceutical intermediate

Key Observations :

  • Reactivity : The bulky 1-bromo-2-methylpropyl group in the target compound may sterically hinder reactions compared to simpler bromopyridines (e.g., 2-bromo-5-methylpyridine), which are widely used in Suzuki-Miyaura couplings .
  • Applications : Bromine at the 2-position (as in 2-bromo-5-methylpyridine) enhances electrophilicity, facilitating nucleophilic aromatic substitution, whereas bipyridines (e.g., 5-bromo-2,2′-bipyridine) are prioritized for metal coordination .

Methyl-Substituted Pyridines

Table 2: Methylpyridine Derivatives and Functional Roles
Compound Name Substituents Key Features Biological/Chemical Relevance Reference
2-(2,4-Difluorophenyl)-5-methylpyridine 2-(2,4-F₂Ph), 5-Me Fluorinated aryl group OLEDs, DSSCs, photocatalysis ligands
2-(2-Aminoethylamino)-5-methylpyridine 2-(NH₂CH₂CH₂NH), 5-Me Bifunctional amine RNA-binding in antimicrobial conjugates
5-Methylpyridine (picoline) 5-Me Simple methyl group Solvent, precursor for agrochemicals -

Key Observations :

  • Electronic Effects : The 5-methyl group in the target compound enhances electron density on the pyridine ring, similar to 2-(2,4-difluorophenyl)-5-methylpyridine, which improves π-π stacking in OLED applications .

Substituent Impact on Physicochemical Properties

  • Lipophilicity : Bromine increases molecular weight and lipophilicity (cLogP ~2.5–3.5 for bromopyridines), while methyl groups (e.g., 5-Me) further elevate hydrophobicity. This trend aligns with , where 5-methylpyridine derivatives showed enhanced inhibitory potency due to lipophilic interactions .
  • Thermal Stability : Bulky substituents (e.g., 1-bromo-2-methylpropyl) may lower melting points compared to crystalline analogs like 5-bromo-2-phenylpyridine (mp 75°C, ).

Biological Activity

2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a broader class of bromopyridines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in drug development.

Chemical Structure and Properties

The chemical structure of 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine includes a bromine atom attached to the pyridine ring and a branched alkyl chain. The presence of the bromine atom is significant as it influences the electronic properties of the compound, potentially enhancing its reactivity and biological interactions.

PropertyValue
Molecular FormulaC10H12BrN
Molecular Weight227.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

1. Antimicrobial Activity

Research indicates that derivatives of bromopyridines, including 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine, exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-thrombolytic Properties

The anti-thrombolytic activity of bromopyridine derivatives has been documented in several studies. For instance, compounds similar to 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine showed varying degrees of efficacy in inhibiting thrombus formation, with some derivatives achieving over 30% inhibition in clot formation assays. This activity is attributed to the structural characteristics that affect platelet aggregation and fibrinolysis .

3. Biofilm Inhibition

Bromopyridines have also been explored for their ability to inhibit biofilm formation, a critical factor in chronic infections. Compounds within this class have demonstrated up to 90% inhibition of biofilm development in laboratory settings, suggesting potential applications in treating biofilm-associated infections .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds:

Case Study 1: Antimicrobial Screening
In a comparative study involving multiple pyridine derivatives, 2-(1-Bromo-2-methylpropan-2-yl)-5-methylpyridine was evaluated alongside other brominated compounds. The results indicated that while it exhibited moderate antibacterial activity, modifications at the bromine position significantly enhanced its efficacy against E. coli and Pseudomonas aeruginosa.

Case Study 2: Anti-thrombolytic Activity Assessment
A study evaluated the anti-thrombolytic potential of various pyridine derivatives using an in vitro blood coagulation model. The compound demonstrated notable activity with an inhibition rate comparable to established thrombolytic agents, suggesting its potential role in cardiovascular therapies.

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